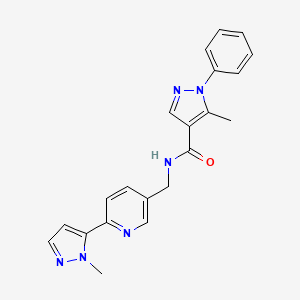
2-Methyl-3,4,6-triphenyl-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3,4,6-triphenyl-1-benzofuran, also known as MTTP, is a synthetic compound that belongs to the family of benzofurans. This molecule has gained significant attention in the scientific community due to its unique properties, such as its ability to act as a fluorescent probe for biological molecules. MTTP has been synthesized using various methods, and its applications in scientific research are diverse.
Wirkmechanismus
2-Methyl-3,4,6-triphenyl-1-benzofuran acts as a fluorescent probe by undergoing a photoinduced electron transfer (PET) process. In the absence of a biological molecule, 2-Methyl-3,4,6-triphenyl-1-benzofuran emits fluorescence at a wavelength of 560 nm. However, when 2-Methyl-3,4,6-triphenyl-1-benzofuran is bound to a biological molecule, the PET process is disrupted, resulting in a shift in the emission wavelength. The degree of shift in the emission wavelength depends on the nature of the biological molecule and the binding affinity of 2-Methyl-3,4,6-triphenyl-1-benzofuran.
Biochemical and Physiological Effects
2-Methyl-3,4,6-triphenyl-1-benzofuran has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used to study the localization and dynamics of biomolecules in living cells without affecting their function. 2-Methyl-3,4,6-triphenyl-1-benzofuran has also been used to study the interaction of drugs with proteins and to monitor the activity of enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-3,4,6-triphenyl-1-benzofuran has several advantages for lab experiments, such as its high sensitivity, selectivity, and compatibility with living cells. It can be used to study the structure and function of biomolecules in real-time, without the need for labeling or genetic modification. However, 2-Methyl-3,4,6-triphenyl-1-benzofuran has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to environmental factors, such as pH and temperature.
Zukünftige Richtungen
2-Methyl-3,4,6-triphenyl-1-benzofuran has great potential for future applications in scientific research. One possible direction is the development of 2-Methyl-3,4,6-triphenyl-1-benzofuran-based sensors for detecting specific biomolecules in complex biological environments. Another direction is the use of 2-Methyl-3,4,6-triphenyl-1-benzofuran as a tool for drug discovery, by screening large libraries of compounds for their ability to interact with specific proteins. Additionally, 2-Methyl-3,4,6-triphenyl-1-benzofuran can be used to study the dynamics of biological processes, such as protein folding and unfolding, and the formation of protein complexes.
Synthesemethoden
2-Methyl-3,4,6-triphenyl-1-benzofuran can be synthesized using several methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Wittig reaction. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The Heck reaction involves the reaction of an aryl halide and an alkene in the presence of a palladium catalyst. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. These methods have been used to synthesize 2-Methyl-3,4,6-triphenyl-1-benzofuran with high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3,4,6-triphenyl-1-benzofuran has been widely used as a fluorescent probe for biological molecules, such as proteins, nucleic acids, and lipids. It has been used to study protein-protein interactions, DNA-protein interactions, and lipid-protein interactions. 2-Methyl-3,4,6-triphenyl-1-benzofuran has also been used to study the structure and function of biomolecules in living cells. Furthermore, 2-Methyl-3,4,6-triphenyl-1-benzofuran has been used as a sensor for detecting metal ions and as a catalyst for organic reactions.
Eigenschaften
IUPAC Name |
2-methyl-3,4,6-triphenyl-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O/c1-19-26(22-15-9-4-10-16-22)27-24(21-13-7-3-8-14-21)17-23(18-25(27)28-19)20-11-5-2-6-12-20/h2-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBUNTLGNZAYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2O1)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,4,6-triphenyl-1-benzofuran | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2514216.png)
![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2514218.png)











![2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2514238.png)